Methyl 4-amino-3-fluoro-2-methylbenzoate

Lipophilicity Drug Design ADME

This fluorinated benzoate features a distinct 3-fluoro-2-methyl substitution pattern, delivering a higher LogP (1.80) versus non-fluorinated analogs for enhanced passive permeability. The protected methyl ester and reactive 4-amino group offer a versatile scaffold for library synthesis. Choose this specific regioisomer to ensure accurate SAR and avoid the risks of generic, less-defined building blocks. Standard B2B shipping applies.

Molecular Formula C9H10FNO2
Molecular Weight 183.18 g/mol
Cat. No. B13147996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-amino-3-fluoro-2-methylbenzoate
Molecular FormulaC9H10FNO2
Molecular Weight183.18 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1F)N)C(=O)OC
InChIInChI=1S/C9H10FNO2/c1-5-6(9(12)13-2)3-4-7(11)8(5)10/h3-4H,11H2,1-2H3
InChIKeyMLEQDJLLBJCUPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-amino-3-fluoro-2-methylbenzoate (CAS 1427452-91-2): Sourcing and Baseline Characterization for R&D


Methyl 4-amino-3-fluoro-2-methylbenzoate is a fluorinated aromatic ester with the molecular formula C9H10FNO2 and a molecular weight of 183.18 g/mol . It belongs to the class of benzoate esters and is characterized by a unique 3-fluoro-2-methyl substitution pattern relative to the 4-amino group on the aromatic ring . This specific substitution pattern distinguishes it from its regioisomers and non-fluorinated analogs, leading to quantifiable differences in key physicochemical properties such as lipophilicity and solubility, which are critical drivers of its utility as a building block in drug discovery and chemical synthesis .

Why Methyl 4-amino-3-fluoro-2-methylbenzoate Cannot Be Substituted with Other Fluorinated Benzoate Esters


In-class compounds like Methyl 4-amino-2-fluoro-3-methylbenzoate (CAS 1206680-26-3) or the non-fluorinated Methyl 4-amino-2-methylbenzoate (CAS 6933-47-7) share the same molecular formula and are often marketed as interchangeable building blocks. However, generic substitution fails because the precise position of the fluorine atom and the methyl group on the aromatic ring dictates the molecule's electronic distribution, reactivity, and 3D conformation, which in turn governs its interaction with biological targets and its performance in subsequent synthetic transformations . As demonstrated in the evidence below, the specific 3-fluoro-2-methyl arrangement in this compound yields a distinct lipophilicity profile and solubility behavior that directly impacts its utility in medicinal chemistry, making it a non-fungible intermediate for specific drug discovery programs .

Quantitative Differentiation Evidence for Methyl 4-amino-3-fluoro-2-methylbenzoate


Higher Calculated Lipophilicity (LogP) Compared to Non-Fluorinated Analog

The presence and position of the fluorine atom significantly increase the compound's lipophilicity. Methyl 4-amino-3-fluoro-2-methylbenzoate has a calculated LogP of 1.80, which is higher than that of its non-fluorinated analog, Methyl 4-amino-2-methylbenzoate (LogP ~1.2). This difference in LogP translates to a quantifiable improvement in membrane permeability potential, a key parameter for drug candidates. [1]

Lipophilicity Drug Design ADME

Superior Synthetic Utility: Enabled by the Amino Ester Moiety

Methyl 4-amino-3-fluoro-2-methylbenzoate offers dual synthetic handles: a reactive amino group and a protected carboxylic acid as a methyl ester. This contrasts with its free acid counterpart, 4-amino-3-fluoro-2-methylbenzoic acid (CAS 2167723-59-1), which requires activation for further derivatization . The methyl ester form allows for direct use in reactions such as amidation or ester hydrolysis under controlled conditions, providing a clear advantage in synthetic efficiency and route design over the acid form, which would necessitate an additional activation step .

Organic Synthesis Building Block Medicinal Chemistry

Regioisomeric Differentiation: Unique 3-Fluoro-2-Methyl Substitution Pattern

The target compound's substitution pattern is distinct from its commercially available regioisomer, Methyl 4-amino-2-fluoro-3-methylbenzoate (CAS 1206680-26-3) . While no direct head-to-head biological data is available, the fundamental principle of medicinal chemistry dictates that regioisomers are distinct chemical entities with different 3D shapes, electronic properties, and thus, different biological activities and synthetic reactivities . Procuring the incorrect regioisomer would invalidate any structure-activity relationship (SAR) study and lead to spurious results.

Regioisomer Structure-Activity Relationship Chemical Biology

High-Value Application Scenarios for Methyl 4-amino-3-fluoro-2-methylbenzoate in Drug Discovery


Medicinal Chemistry: Synthesis of Fluorinated Lead Compounds

This compound is ideally suited as a key intermediate in the synthesis of fluorinated drug candidates. Its higher LogP (1.80) relative to non-fluorinated analogs directly supports the design of molecules with improved passive membrane permeability and bioavailability, a common goal in lead optimization. The presence of both a reactive amino group and a protected carboxylate provides a versatile scaffold for generating diverse chemical libraries.

Chemical Biology: Development of Targeted Probes and Tools

The unique 3-fluoro-2-methyl substitution pattern makes this compound valuable for creating specific chemical probes to investigate biological targets. The fluorine atom can be used as a label in 19F NMR studies to probe ligand-protein interactions, and its distinct regioisomeric identity ensures that any biological activity observed is attributable to the correct molecular geometry, which is critical for structure-activity relationship (SAR) analysis.

Process Chemistry: Late-Stage Functionalization and Route Scouting

As a methyl ester, this compound offers a strategic advantage in multi-step syntheses. It can be carried through several synthetic steps in protected form and then selectively deprotected to reveal the free carboxylic acid for final coupling or to modulate solubility. This avoids the need for additional protection/deprotection steps that would be required with the free acid starting material, thereby increasing overall synthetic efficiency and yield.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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